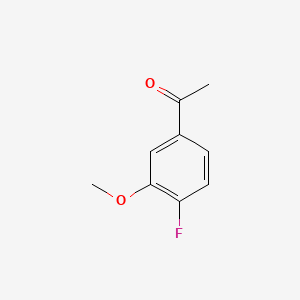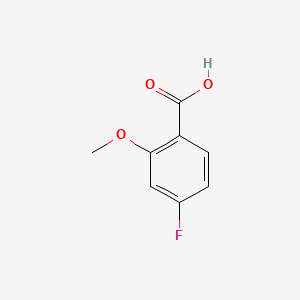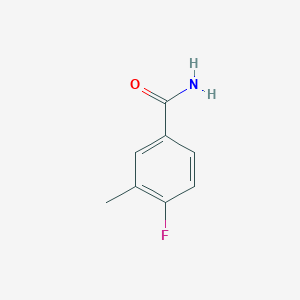
1,2,4-Tris(trifluoromethyl)benzene
Overview
Description
1,2,4-Tris(trifluoromethyl)benzene is an aromatic compound characterized by the presence of three trifluoromethyl groups attached to a benzene ring. This compound is known for its high thermal stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Mechanism of Action
Target of Action
1,2,4-Tris(trifluoromethyl)benzene is a chemical compound that is primarily used in the field of organic synthesisIt is known to be used as a reagent in various chemical reactions, suggesting that its targets may vary depending on the specific reaction it is used in .
Mode of Action
It is known to be used in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions to form new compounds .
Biochemical Pathways
Given its use in organic synthesis, it is likely involved in various chemical reactions that lead to the formation of new compounds .
Result of Action
As a chemical reagent, it is known to participate in chemical reactions that lead to the formation of new compounds .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions it participates in .
Biochemical Analysis
Biochemical Properties
1,2,4-Tris(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, making it a valuable tool in studying enzyme inhibition and protein-ligand interactions. For instance, this compound can interact with cytochrome P450 enzymes, influencing their activity and potentially leading to the inhibition of metabolic processes . Additionally, its interactions with other biomolecules, such as receptors and transporters, can provide insights into the compound’s biochemical behavior.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, thereby influencing cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The trifluoromethyl groups can form strong interactions with hydrophobic pockets in proteins, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under various conditions, allowing for prolonged experimental use . Its degradation products can also have biological effects, necessitating careful monitoring of its stability during experiments. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, highlighting the importance of temporal considerations in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, this compound can induce toxic effects, including organ damage and metabolic disturbances. These threshold effects underscore the importance of dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidative metabolism mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates These intermediates can further interact with cellular components, affecting metabolic flux and altering metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Additionally, specific transporters may facilitate its uptake and distribution within cells, affecting its localization and concentration in different tissues. These transport mechanisms play a critical role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Tris(trifluoromethyl)benzene can be synthesized through selective lithiation followed by electrophilic substitution. The process involves the use of lithium 2,2,6,6-tetramethylpiperidide in precooled diethyl ether, followed by the addition of butyllithium .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale lithiation and subsequent electrophilic substitution reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Tris(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while substitution reactions can produce various trifluoromethylated derivatives .
Scientific Research Applications
1,2,4-Tris(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems due to its unique chemical properties.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
- 1,2,4-Trifluorobenzene
- 1,3,5-Tris(trifluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
Comparison: 1,2,4-Tris(trifluoromethyl)benzene is unique due to the specific positioning of its trifluoromethyl groups, which imparts distinct chemical properties compared to its analogs. For instance, 1,3,5-Tris(trifluoromethyl)benzene has a different substitution pattern, leading to variations in reactivity and applications .
Properties
IUPAC Name |
1,2,4-tris(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16,17)18/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPROWPVBAXNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192538 | |
| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-05-5 | |
| Record name | 1,2,4-Tris(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2,4-Tris(trifluoromethyl)benzene unique in terms of its reactivity?
A1: this compound exhibits interesting reactivity due to the presence of three trifluoromethyl groups (-CF3) attached to the benzene ring. These electron-withdrawing groups significantly influence the electron density of the aromatic system, making it susceptible to selective lithiation reactions. The research paper "1,2,4‐Tris(trifluoromethyl)benzene: Selective Lithiation and Subsequent Electrophilic Substitution" [, ] demonstrates that this compound undergoes selective lithiation at the 5-position (the position between the two adjacent -CF3 groups) upon treatment with n-butyllithium. This selective lithiation allows for the introduction of various electrophiles at the 5-position, providing a valuable tool for the synthesis of novel compounds with tailored properties.
Q2: Are there any applications of this selective lithiation chemistry described in the research?
A2: While the research primarily focuses on establishing the regioselectivity of the lithiation and subsequent electrophilic substitution reactions of this compound [, ], the ability to selectively functionalize this molecule at the 5-position opens up possibilities for its use as a building block in organic synthesis. For instance, it could be utilized in the preparation of:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















